molecular formula C23H23N3O B11772191 2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile

2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile

Cat. No.: B11772191
M. Wt: 357.4 g/mol
InChI Key: CMUABTUCKXTAHB-UHFFFAOYSA-N
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Description

2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is a complex organic compound with the molecular formula C22H29N3O . It is a derivative of nicotinonitrile, characterized by the presence of amino, butyl, methoxyphenyl, and phenyl groups attached to the nicotinonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with butylamine, followed by cyclization with malononitrile and subsequent functional group modifications . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes, such as continuous flow chemistry or batch processing, to meet the demand for large quantities. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing efficiency and minimizing costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

2-amino-5-butyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C23H23N3O/c1-3-4-10-19-21(16-11-13-18(27-2)14-12-16)20(15-24)23(25)26-22(19)17-8-6-5-7-9-17/h5-9,11-14H,3-4,10H2,1-2H3,(H2,25,26)

InChI Key

CMUABTUCKXTAHB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=C(C=C3)OC

Origin of Product

United States

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